4-Chloro-3-(phenylsulfamoyl)benzoic acid
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Description
4-Chloro-3-(phenylsulfamoyl)benzoic acid, also referred to as PCSA, is an organic compound. It has a molecular formula of C13H10ClNO4S and an average mass of 311.741 Da .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(phenylsulfamoyl)benzoic acid consists of 13 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
- Synthesis Methods : Researchers have explored various synthetic routes to obtain this compound, which is a derivative of benzoic acid. These methods include condensation reactions and sulfonation processes .
- Drug Design : Scientists explore modifications of this compound to enhance its selectivity, potency, and pharmacokinetic properties. It could serve as a lead compound for developing CA inhibitors or other therapeutic agents.
- Targeting CA Isoforms : Researchers study the inhibitory effects of 4-Chloro-3-(phenylsulfamoyl)benzoic acid on specific CA isoforms. These enzymes are involved in diseases such as glaucoma, epilepsy, and cancer. Understanding its binding interactions with CA enzymes aids drug design.
- Functional Materials : The compound’s sulfonamide group makes it an interesting candidate for functional materials. Researchers investigate its use in polymers, coatings, and sensors due to its unique chemical properties .
- Nanoparticles : Scientists explore incorporating this compound into nanoparticles for targeted drug delivery or imaging applications. Its stability and reactivity are crucial factors in nanomaterial design.
- Chromatography and Separation : Researchers use 4-Chloro-3-(phenylsulfamoyl)benzoic acid as a reference standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its retention time and behavior aid in compound identification and quantification .
- Enzyme Kinetics : Scientists employ this compound to study enzyme kinetics, inhibition constants, and substrate specificity. It serves as a valuable tool in enzymology research.
- Building Block : Chemists use 4-Chloro-3-(phenylsulfamoyl)benzoic acid as a building block for more complex molecules. Its functional groups allow for diverse derivatization and modification.
Medicinal Chemistry and Drug Development
Carbonic Anhydrase Inhibition
Materials Science and Nanotechnology
Analytical Chemistry
Biochemical Assays and Enzyme Studies
Chemical Synthesis and Organic Chemistry
properties
IUPAC Name |
4-chloro-3-(phenylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-11-7-6-9(13(16)17)8-12(11)20(18,19)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOMJRJEEVXYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(phenylsulfamoyl)benzoic acid |
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